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Compound of Interest

Compound Name: 2-Aminoindan hydrochloride

Cat. No.: B129347

Application Notes: 2-Aminoindan Hydrochloride as
a Precursor

FOR RESEARCH AND DRUG DEVELOPMENT PROFESSIONALS ONLY.

Disclaimer: The compounds described herein, including 2-aminoindan and its derivatives, may
be controlled substances in many jurisdictions. All research and handling of these materials
must be conducted in strict compliance with all applicable local, national, and international laws
and regulations. These protocols are intended for informational purposes for qualified
researchers in legally sanctioned settings only. Appropriate safety precautions, including
personal protective equipment (PPE) and engineering controls, must be used at all times.

Introduction

2-Aminoindan (2-Al) hydrochloride is a versatile chemical intermediate recognized for its utility
in pharmaceutical and neuroscience research.[1] Structurally, it is a rigid analog of
amphetamine, where the ethylamine side chain is constrained within an indan ring system.[2]
[3] This conformational rigidity makes 2-Al and its derivatives valuable tools for probing the
structure-activity relationships of monoamine transporters.[4] 2-Aminoindan hydrochloride
serves as a key precursor for the synthesis of a class of psychoactive compounds, including
stimulants and entactogens, which are investigated for their distinct pharmacological profiles
and potential therapeutic applications.[1][5]
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Application Notes: Psychoactive Derivatives of 2-
Aminoindan

The 2-aminoindan scaffold allows for various substitutions, primarily on the aromatic ring, which
significantly alters the resulting compound's interaction with monoamine systems.[6] These
derivatives are primarily investigated as monoamine releasing agents, acting as substrates for
the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[4][7]

e 2-Aminoindan (2-Al): The parent compound, 2-Al, is a catecholamine-selective releasing
agent, demonstrating potent activity at NET and DAT with negligible effects on SERT.[4][8] Its
pharmacological profile suggests amphetamine-like stimulant effects and a corresponding
potential for abuse.[9] Human psychopharmacology reports indicate mild stimulant effects at
oral doses of 50-100 mg.[4]

¢ 5,6-Methylenedioxy-2-aminoindan (MDAI): Developed as a potentially non-neurotoxic analog
of MDMA, MDAI is a moderately selective serotonin and norepinephrine releasing agent,
with significantly weaker effects on dopamine release.[2][4] This profile is consistent with the
entactogenic and empathogenic effects reported, while potentially having a reduced abuse
liability compared to more dopaminergic compounds.[2][9]

o 5-Methoxy-6-methyl-2-aminoindan (MMAI): MMAI is a highly selective serotonin releasing
agent (SSRA).[4] It displays over 100-fold lower potency at NET and DAT compared to
SERT, making it a valuable research tool for isolating the effects of serotonin release.[4][9]

¢ 5-Methoxy-2-aminoindan (5-MeO-Al or MEAI): This derivative shows a preference for SERT-
mediated release, with approximately 6-fold lower potency at NET and 20-fold lower potency
at DAT.[4][9] It has been marketed online as an alcohol substitute.[4]

Quantitative Data Summary

The pharmacological profiles of 2-aminoindan and its key derivatives are summarized by their
potency as monoamine releasers and their binding affinities at other relevant receptors.

Table 1: Monoamine Release Potency (ECso nM) of 2-Aminoindan Derivatives[4][10]
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SERT Release NET Release DAT Release Selectivity
Compound .
(ECso0 nM) (ECso NM) (ECs0 NM) Profile
Catecholamine-
2-Al >10,000 86 439 Selective
(NET/DAT)
Serotonin/Norepi
MDAI 117 1,334 nephrine-
Selective
Highly Serotonin-
MMAI 3,101 >10,000 _
Selective
Serotonin-
5-MeO-Al 861 2,646 _
Preferring

Table 2: az-Adrenoceptor Binding Affinity (Ki nM) of 2-Aminoindan Derivatives[4][9]

o2a Receptor (Ki

oze Receptor (Ki

020 Receptor (Ki

Compound

nM) nM) nM)
2-Al 134 211 41
MDAI 1,017 1,349 234
MMAI >10,000 >10,000 1,175
5-MeO-Al 2,042 3,388 437

Experimental Protocols

Protocol: Representative Synthesis of a 2-Aminoindan
Derivative (e.g., 2-Al)

This protocol outlines a general method for synthesizing 2-aminoindan from 2-indanone, a

common precursor. This method can be adapted for substituted indanones to produce the

corresponding derivatives. The original synthesis was first reported by Benedikt (1893) via

reduction of the 2-indanone oxime.[4]
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Materials:

e 2-Indanone

o Hydroxylamine hydrochloride
e Sodium acetate or pyridine

e Methanol or Ethanol

e Reducing agent (e.g., Sodium borohydride, Lithium aluminum hydride, or catalytic
hydrogenation setup with H2/Pd-C)

o Appropriate solvent for reduction (e.g., Ethanol for NaBHa, THF/diethyl ether for LAH)
e Hydrochloric acid (in ether or isopropanol)
o Diethyl ether
e Anhydrous sodium sulfate
Procedure:
e Oxime Formation:
o Dissolve 2-indanone (1.0 eq) in methanol.

o Add hydroxylamine hydrochloride (1.1 eq) and a weak base such as sodium acetate (1.2
eq) to the solution.

o Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates complete
consumption of the starting material.

o Remove the solvent under reduced pressure. Resuspend the residue in water and extract
the 2-indanone oxime product with diethyl ether.

o Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to
yield the crude oxime.
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e Reduction of the Oxime to Amine:
o Caution: This step should be performed in a well-ventilated fume hood.

o Carefully dissolve the crude 2-indanone oxime (1.0 eq) in an appropriate anhydrous
solvent (e.g., THF for LAH reduction).

o Slowly add the reducing agent (e.g., LiAlH4, 2-3 eq) portion-wise while cooling the reaction
in an ice bath.

o After the addition is complete, allow the reaction to warm to room temperature and then
reflux for 4-6 hours.

o Monitor the reaction by TLC. Upon completion, cool the reaction in an ice bath and
carefully quench by sequential, dropwise addition of water, followed by 15% NaOH
solution, and then more water (Fieser workup).

o Filter the resulting solids and wash thoroughly with the reaction solvent.

o Combine the filtrates and concentrate under reduced pressure to obtain crude 2-
aminoindan free base.

e Salt Formation (Hydrochloride):

o Dissolve the crude 2-aminoindan in a minimal amount of a suitable solvent like diethyl
ether or isopropanol.

o Slowly add a solution of HCI in ether or isopropanol dropwise with stirring.
o The 2-aminoindan hydrochloride salt will precipitate.

o Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum
to yield the final product.

Protocol: In Vitro Monoamine Release Assay using Rat
Brain Synaptosomes
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This protocol is based on methodologies used to determine the monoamine releasing
properties of 2-aminoindan derivatives.[4]

Materials:

Rat brain tissue (e.qg., striatum for DAT/SERT, hippocampus for NET/SERT)
» Krebs-phosphate buffer

o Radiolabeled substrates: [BH]MPP* (for DAT/NET) or [3H]5-HT (for SERT)

e Test compounds (2-Al, MDAI, etc.) dissolved in buffer

¢ Synaptosome preparation equipment (dounce homogenizer, centrifuges)

« Scintillation vials and scintillation fluid

e Vacuum filtration apparatus with glass fiber filters

Procedure:

e Synaptosome Preparation:

[¢]

Homogenize fresh or frozen rat brain tissue in ice-cold buffer.

o

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

[e]

Centrifuge the resulting supernatant at high speed to pellet the synaptosomes (P2
fraction).

[e]

Resuspend the synaptosome pellet in fresh buffer.
¢ Preloading with Radiolabeled Substrate:

o Incubate the synaptosome suspension with a low concentration of the radiolabeled
substrate ([BHJMPP+* or [3H]5-HT) for 60 minutes at 37°C to allow for uptake and steady-
state loading.

* Release Assay:
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o Aliquot the preloaded synaptosomes into tubes.

o Initiate the release experiment by adding the test compound at various concentrations (or
buffer for baseline control).

o Incubate for a short period (e.g., 10-30 minutes) at 37°C.

o Terminate the assay by rapid vacuum filtration through glass fiber filters to separate the
synaptosomes from the buffer.

o Quickly wash the filters with ice-cold buffer to remove extracellular radioactivity.

¢ Quantification:

Place the filters into scintillation vials with scintillation fluid.

[¢]

o

Quantify the radioactivity retained in the synaptosomes using a liquid scintillation counter.

[e]

Calculate the percentage of release by comparing the radioactivity in drug-treated
samples to control samples.

[e]

Plot the data as a dose-response curve and calculate ECso values using non-linear
regression.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [2-Aminoindan hydrochloride as a precursor for
psychoactive drugs]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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